(R)-1-(4-Fluorophenyl)ethylamine hydrochloride

Chiral Purity Stereochemistry Procurement Specification

Sourcing a stereochemically reliable (R)-enantiomer for CRTH2-targeted drug discovery is challenging-racemic mixtures dilute active concentration and introduce confounding biological effects. (R)-1-(4-Fluorophenyl)ethylamine hydrochloride (CAS 321318-42-7) is a defined chiral building block that overcomes these limitations. • Enantiopure (R)-configuration ensures valid CRTH2 binding data; eliminates false negatives from (S)-contamination. • Available at ≥95% chemical purity; typically supplied as a white to off-white solid with proven scalability from gram to kilogram quantities. • Rapid global dispatch from US/EU stock points with full QA documentation (NMR, HPLC, CoA) to support procurement compliance.

Molecular Formula C8H11ClFN
Molecular Weight 175.631
CAS No. 321318-42-7
Cat. No. B591847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Fluorophenyl)ethylamine hydrochloride
CAS321318-42-7
Molecular FormulaC8H11ClFN
Molecular Weight175.631
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)N.Cl
InChIInChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
InChIKeyMBYCTXPTBWSAMJ-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride


(R)-1-(4-Fluorophenyl)ethylamine hydrochloride, also known as (1R)-1-(4-fluorophenyl)ethanamine hydrochloride, is a chiral amine compound with the molecular formula C₈H₁₁ClFN and a molecular weight of 175.63 g/mol . It exists as a white to off-white solid and is primarily utilized as a chiral building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . The compound is characterized by its specific (R)-configuration at the chiral center, which is critical for its interaction with biological targets, such as the CRTH2 receptor . It is typically supplied with a purity of 95% or higher .

Chiral Building Block Enables asymmetric synthesis of chiral pharmaceutical intermediates.
Stereochemical Control Defined (R)-configuration for target-specific interaction studies.
Chemical Purity High chemical purity supports reproducible research workflows.

Why the (R)-Enantiomer Cannot Be Substituted


The (R)-1-(4-Fluorophenyl)ethylamine hydrochloride cannot be generically substituted with its racemic mixture (CAS 403-40-7) or the (S)-enantiomer (CAS 66399-30-2) due to fundamental differences in stereochemistry and biological activity. Chiral amines like this compound exhibit distinct three-dimensional arrangements that govern their interaction with biological targets, such as receptors and enzymes . For instance, the (R)-enantiomer has been specifically identified as a binder to the CRTH2 receptor, whereas the biological profile of the (S)-enantiomer or racemate may differ significantly . Using a racemic mixture can reduce the effective concentration of the active enantiomer by half and may introduce confounding effects from the opposite enantiomer. Furthermore, thermodynamic studies confirm that mixing R- and S-enantiomers is a non-ideal process with measurable enthalpic changes, underscoring their distinct physical and chemical behavior [1].

Racemic Substitution
Racemate may reduce the effective (R)-enantiomer concentration and introduce confounding stereochemical effects.
Opposite Enantiomer
(S)-enantiomer lacks reported CRTH2 receptor interaction; its biological profile may differ significantly.
Non-Fluorinated Analogs
Absence of para-fluorine may eliminate specific C-H···F interactions that influence solid-state packing and molecular recognition.

Differentiation Evidence for the (R)-Enantiomer


Enantiomeric Purity vs. Racemate

The (R)-1-(4-Fluorophenyl)ethylamine hydrochloride is supplied as a single enantiomer with a specified chemical purity, distinguishing it from the racemic mixture. High chemical purity (≥95%) is a baseline requirement for reliable chiral synthesis , .

Enantiomeric Purity
Class-level inference
>95% purity vs. 0% ee (racemate)
Ensures defined stereochemical outcome.
Vendor specification; data to verify.
Chiral Purity Stereochemistry Procurement Specification

Stereoselective CRTH2 Receptor Binding

The (R)-enantiomer of 1-(4-fluorophenyl)ethylamine has been identified as a chiral compound that binds to the CRTH2 receptor, a G protein-coupled receptor implicated in allergic and inflammatory responses. This interaction is stereospecific . While precise affinity data (Ki or IC50) for this specific enantiomer is not publicly available in the provided sources, the vendor's description explicitly states its ability to bind and inhibit ligand interaction, a property not attributed to the (S)-enantiomer or racemate in the same source.

CRTH2 Binding
Reported
Reported (R)-enantiomer binding; not claimed for (S)
Stereospecific receptor interaction context.
No quantitative affinity data available.
CRTH2 Antagonist Receptor Binding Stereoselectivity

Crystal Packing: Fluorine Substituent Effects

A comparative crystallographic study of an enantiomerically pure organoplatinum complex incorporating (R)-1-(4-fluorophenyl)ethylamine as a ligand revealed significant differences in secondary intermolecular interactions when compared to its non-fluorinated analog [1]. The fluorinated complex features short C—H…F contacts with a measured F…H distance of approximately 2.6 Å, which are absent in the non-fluorinated parent structure.

C-H···F Contacts
Direct head-to-head
F···H distance ca. 2.6 Å
Fluorine-specific solid-state interaction.
Single-crystal XRD; may influence packing.
Crystallography Intermolecular Interactions C-H...F Contacts

Enthalpic Mixing of Enantiomers

The non-ideal mixing behavior of R- and S-enantiomers of 1-(4-fluorophenyl)ethylamine has been quantitatively measured. The study determined the enthalpic changes upon mixing the two enantiomers over the entire range of mole fractions at 298.15 K [1]. The measured enthalpy of mixing is non-zero, confirming that the enantiomers do not form an ideal solution and that their intermolecular interactions are energetically distinct.

Enthalpy of Mixing
Direct head-to-head
Non-zero ΔHmix at 298.15 K
Non-ideal chiral mixing behavior.
Over whole mole fraction range.
Chiral Thermodynamics Enthalpy of Mixing Physical Property

Conformational Impact of Fluorine Substitution

The effect of fluorine substitution on the conformational landscape of 2-(4-fluoro-phenyl)-ethylamine (4-FPEA), a closely related structural analog, has been investigated using high-resolution spectroscopic techniques [1]. While this study uses a different positional isomer (2-phenyl vs. 1-phenyl), it provides class-level insight into how para-fluorine substitution on the phenyl ring alters the conformational flexibility and vibrational spectra of phenylethylamines.

Fluorine Conformation
Class-level inference
Fluorine substitution alters conformational equilibria (analog: 4-FPEA).
Class-level insight into fluorine effects.
Inferred from structural analog; data to verify.
Conformational Analysis Fluorine Effect Spectroscopy

Applications of (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride


Asymmetric Synthesis of Chiral APIs

The primary application of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride is as a chiral building block in the asymmetric synthesis of pharmaceutical compounds. Its defined (R)-stereochemistry and high chemical purity (≥95%) are essential for constructing complex molecules with precise three-dimensional structures. This scenario is supported by its use as a precursor in the synthesis of ligands for organoplatinum complexes [1] and its classification as a chiral amine for API development . Using the racemate or the (S)-enantiomer would result in a 50% yield loss of the desired stereoisomer and could compromise the stereochemical integrity of the final product .

CRTH2 Antagonist Drug Discovery

This compound is specifically indicated for research targeting the CRTH2 receptor, a target for inflammatory and allergic diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its ability to bind to this receptor and inhibit ligand interaction makes it a valuable tool compound for studying receptor pharmacology and for developing novel CRTH2 antagonists . The (R)-enantiomer's activity is stereospecific; substitution with the (S)-enantiomer or racemate would not provide the same biological readout and could lead to false negative results in screening assays.

Fluorinated Ligands for Materials & Catalysis

The unique intermolecular interactions conferred by the fluorine atom, particularly the formation of short C—H…F contacts (ca. 2.6 Å) observed in crystal structures, make this compound a candidate for the design of functional materials and catalysts [1]. These interactions can influence crystal packing, solid-state stability, and molecular recognition. This differentiates it from non-fluorinated analogs and positions it for applications in coordination chemistry and supramolecular chemistry where tailored intermolecular forces are required.

Chiral Resolution & Physical Property Studies

The non-ideal thermodynamic behavior of (R)- and (S)-enantiomers, as demonstrated by their measurable enthalpy of mixing, makes this compound a relevant subject for studies in chiral resolution and physical chemistry [2]. Understanding the enthalpic differences between enantiomers can inform crystallization processes, formulation development, and the design of chiral separation methods. This scenario is relevant for researchers investigating the fundamental physical properties of chiral compounds.

Application
Selection Property
Validation Focus
Chiral API building block synthesis
Enantiomeric purity & (R)-configuration
Stereochemical outcome and yield
CRTH2 receptor pharmacology studies
Reported stereospecific receptor binding
Enantiomer-specific assay response
Fluorinated coordination complexes
Fluorine-specific C-H···F interactions
Crystal engineering and supramolecular assembly
Chiral resolution research
Non-ideal mixing enthalpy
Crystallization and phase behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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